molecular formula C7H7ClN2O2 B6146132 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 950859-94-6

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6146132
CAS No.: 950859-94-6
M. Wt: 186.6
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Description

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 5-position and a cyclopropyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties .

Scientific Research Applications

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the chlorine atom and the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

950859-94-6

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.6

Purity

95

Origin of Product

United States

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